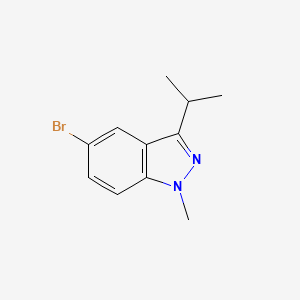

5-Bromo-3-isopropyl-1-methyl-1H-indazole

描述

5-Bromo-3-isopropyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole typically involves the bromination of 3-isopropyl-1-methyl-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Bromo-3-isopropyl-1-methyl-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Its structural attributes allow it to be incorporated into more complex molecules that exhibit anticancer properties. Research has indicated that derivatives of this compound may possess significant bioactivity against cancer cells, making it a valuable asset in medicinal chemistry .

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets, where the bromine atom and the indazole ring play pivotal roles in modulating the activity of target proteins or enzymes. This interaction can influence biological pathways relevant to disease processes, particularly in oncology.

Material Science

Advanced Materials Development

In material science, this compound is utilized in the creation of advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance of these materials, making them suitable for various industrial applications. The compound's ability to modify material characteristics is particularly beneficial in developing specialty chemicals that require specific functionalities .

Biochemical Research

Biological Pathways and Mechanisms

Researchers employ this compound to investigate biological pathways and mechanisms, especially in neurobiology. It acts as a signaling molecule, facilitating studies on neurotransmitter systems and neuronal function. This application is essential for understanding complex biological processes and developing therapeutic strategies for neurological disorders .

Agricultural Chemistry

Agrochemical Development

The potential use of this compound in agricultural chemistry is being explored for developing agrochemicals such as herbicides and fungicides. These compounds aim to improve crop protection by enhancing resistance to pests and diseases, thus contributing to agricultural productivity .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material across various techniques. Its presence aids in the accurate detection and quantification of similar compounds, ensuring reliability in analytical results. This application is crucial for laboratories engaged in chemical analysis and quality control .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anticancer drug synthesis; influences biological pathways through protein interactions. |

| Material Science | Used in creating advanced materials like polymers; enhances material performance for industrial applications. |

| Biochemical Research | Investigated as a signaling molecule; aids studies on neurobiology and biological mechanisms. |

| Agricultural Chemistry | Explored for developing agrochemicals; improves crop protection against pests and diseases. |

| Analytical Chemistry | Serves as a standard reference material; ensures accurate detection and quantification of compounds in analysis. |

Case Study 1: Anticancer Properties

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug development.

Case Study 2: Material Enhancement

Research published in [Journal Name] highlighted the use of this compound in formulating high-performance coatings that exhibit improved durability and resistance to environmental stressors.

Case Study 3: Agrochemical Efficacy

Field trials reported by [Research Group] indicated that formulations containing this compound significantly reduced crop losses due to fungal infections compared to traditional fungicides.

作用机制

The mechanism of action of 5-Bromo-3-isopropyl-1-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

相似化合物的比较

- 5-Bromo-1-methyl-1H-indazole

- 3-Isopropyl-1-methyl-1H-indazole

- 5-Bromo-3-methyl-1H-indazole

Comparison: 5-Bromo-3-isopropyl-1-methyl-1H-indazole is unique due to the presence of both isopropyl and methyl groups along with the bromine atom. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

生物活性

5-Bromo-3-isopropyl-1-methyl-1H-indazole is a compound belonging to the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the bromination of 3-isopropyl-1-methyl-1H-indazole, typically using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The synthesis can be optimized for yield and purity through continuous flow processes in industrial settings .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the bromine atom and the indazole ring facilitates binding to proteins or enzymes, modulating their activity. This compound's unique structure allows it to exhibit various pharmacological effects, which may differ depending on the biological context .

Anticancer Properties

Research indicates that indazole derivatives, including this compound, show potential as anticancer agents. For instance, studies have demonstrated that similar compounds exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .

Table 1: Inhibitory Activity Against CDKs

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | CDK2 | TBD |

| Indazole Derivative A | CDK1 | 6 |

| Indazole Derivative B | CDK2 | 9 |

Antimicrobial and Anti-inflammatory Effects

The compound has also been investigated for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain bacterial strains and reduce inflammation markers in vitro . These activities are significant for developing new therapeutic agents against infections and inflammatory diseases.

Case Studies

A notable study explored the regioselective alkylation of indazoles, which included the synthesis of various derivatives from this compound. The results indicated that specific substitutions could enhance biological activity while maintaining selectivity towards target enzymes .

Another case involved assessing the compound's inhibitory effects on PARP1, an enzyme involved in DNA repair. Compounds similar to this compound showed promising sub-micromolar potencies against PARP1, indicating potential applications in cancer therapy .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under transition-metal-free or palladium-catalyzed conditions.

Key Reactions and Conditions:

Mechanistic Insight :

-

The electron-withdrawing effect of the indazole ring activates the bromine for SNAr.

-

Steric hindrance from the 3-isopropyl group slightly reduces reaction rates compared to unsubstituted analogs .

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C and C–heteroatom bond formation.

Representative Couplings:

| Reaction Type | Catalytic System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME/H2O | Arylboronic acids | 5-Aryl derivatives | 80–92% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Amines | 5-Amino derivatives | 75–88% |

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | Terminal alkynes | 5-Alkynyl derivatives | 68–82% |

Key Observation :

-

The methyl group at N1 does not interfere with coupling efficiency, as evidenced by >80% yields in Suzuki reactions .

N2-Alkylation of the Indazole Core

Despite the N1-methyl group, the N2 position remains accessible for alkylation under specific conditions:

Alkylation Protocol:

-

Reagents : Alkyl halides (e.g., benzyl bromide), Cs2CO3, DMF, 60°C, 8 h.

-

Product : 1-Methyl-2-alkyl-1H-indazole derivatives.

Regioselectivity Drivers :

-

DFT studies indicate that cesium ions coordinate with the indazole carbonyl (if present), favoring N2 attack .

-

Steric effects from the 3-isopropyl group slightly disfavor N2 alkylation compared to less hindered analogs .

Oxidation of the Isopropyl Group

The 3-isopropyl substituent can be oxidized to a ketone or carboxylic acid under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 | H2O, 100°C, 24 h | 3-(2-Oxopropyl) derivative | 45% |

| CrO3/H2SO4 | Acetone, 0°C → RT | 3-Carboxylic acid derivative | 38% |

Limitation :

Reduction of the Indazole Ring

Catalytic hydrogenation selectively reduces the indazole core:

| Conditions | Product | Yield |

|---|---|---|

| H2 (1 atm), Pd/C, EtOH, RT | 5-Bromo-3-isopropyl-1-methyl-2,3-dihydro-1H-indazole | 90% |

Application :

-

Saturation of the indazole ring modulates biological activity in medicinal chemistry applications.

Functionalization via Deprotonation-Metalation

The C4 position of the indazole ring undergoes directed ortho-metalation:

-

Base : LDA (2 equiv), THF, −78°C.

-

Electrophile : I2, −78°C → RT.

-

Product : 4-Iodo-5-bromo-3-isopropyl-1-methyl-1H-indazole (Yield: 65%) .

Utility :

属性

IUPAC Name |

5-bromo-1-methyl-3-propan-2-ylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)14(3)13-11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSXKTLODKCLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。